1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol
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Overview
Description
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused ring system with two nitrogen atoms, making it a versatile scaffold for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst can lead to the formation of the desired naphthyridine core . Another method involves the reduction of 1,6-naphthyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atoms in the naphthyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound can modulate various signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,5-Naphthyridine: Known for its applications in medicinal chemistry and material science.
1,6-Naphthyridine: Shares structural similarities but differs in the position of nitrogen atoms.
Uniqueness
1,2,3,4-Tetrahydro-1,6-naphthyridin-8-ol is unique due to its specific ring structure and the presence of hydroxyl groups, which enhance its reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,2,3,4-tetrahydro-1,6-naphthyridin-8-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-5-9-4-6-2-1-3-10-8(6)7/h4-5,10-11H,1-3H2 |
InChI Key |
CHEZRVJHADQEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=CC(=C2NC1)O |
Origin of Product |
United States |
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